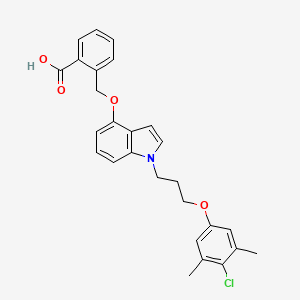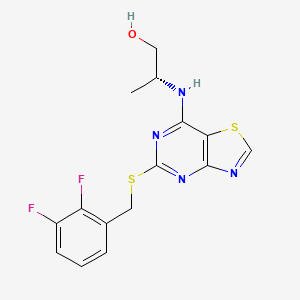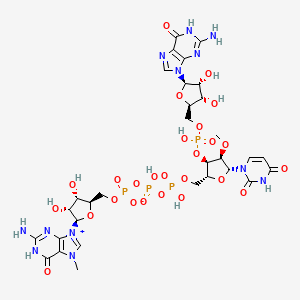![molecular formula C11H14O4 B12409527 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a hydroxypropyl group, a methoxy group, and a methyl group attached to a cyclohexadiene-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclohexa-2,5-diene-1,4-dione and ®-2-hydroxypropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the starting materials.
Catalysts: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The ®-2-hydroxypropyl bromide is slowly added to the solution of 2-methylcyclohexa-2,5-diene-1,4-dione in THF, and the mixture is stirred at room temperature for several hours. The reaction progress is monitored using thin-layer chromatography (TLC).
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The diene-dione ring can be reduced to a cyclohexane ring using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Formation of 3-[(2R)-2-oxopropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione.
Reduction: Formation of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexane-1,4-dione.
Substitution: Formation of 3-[(2R)-2-hydroxypropyl]-5-alkoxy-2-methylcyclohexa-2,5-diene-1,4-dione.
科学的研究の応用
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexane-1,4-dione: Similar structure but with a reduced cyclohexane ring.
3-[(2R)-2-hydroxypropyl]-5-ethoxy-2-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-ethylcyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m1/s1 |
InChIキー |
UDHYZSNFKHIRSC-ZCFIWIBFSA-N |
異性体SMILES |
CC1=C(C(=O)C(=CC1=O)OC)C[C@@H](C)O |
正規SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


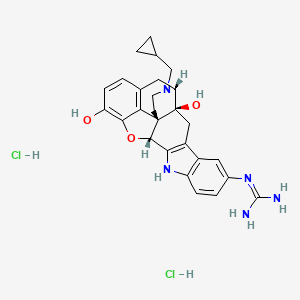
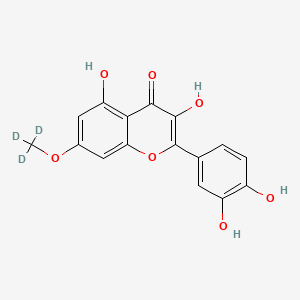
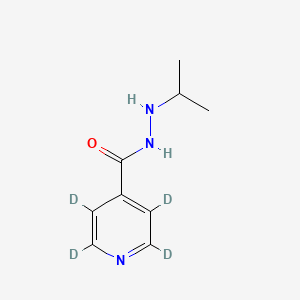

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)



